N-[1-(1-ethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-4-fluorobenzamide
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Overview
Description
N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-4-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-4-FLUOROBENZAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Ethylation: The benzodiazole core is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.
Coupling with Phenylethylamine: The ethylated benzodiazole is then coupled with phenylethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Fluorobenzamide Group: Finally, the compound is reacted with 4-fluorobenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its benzodiazole core.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE: Similar structure but lacks the phenylethyl and fluorobenzamide groups.
N-(1H-1,3-BENZODIAZOL-2-YL)BENZENESULFONAMIDE: Contains a benzenesulfonamide group instead of the fluorobenzamide group.
Uniqueness
N-[1-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-4-FLUOROBENZAMIDE is unique due to the presence of the ethyl, phenylethyl, and fluorobenzamide groups, which confer specific chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H22FN3O |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C24H22FN3O/c1-2-28-22-11-7-6-10-20(22)26-23(28)21(16-17-8-4-3-5-9-17)27-24(29)18-12-14-19(25)15-13-18/h3-15,21H,2,16H2,1H3,(H,27,29) |
InChI Key |
GUEPQQZIWDECGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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